The synthesis of 7-Gly-oxytocin typically involves solid-phase peptide synthesis techniques. A common method includes the following steps:
The molecular structure of 7-Gly-oxytocin can be represented as:
This structure indicates that 7-Gly-oxytocin retains the disulfide bond characteristic of oxytocin, which is crucial for its biological activity. The presence of glycine at position 7 distinguishes it from native oxytocin. The three-dimensional conformation is essential for receptor binding and biological function, typically analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
7-Gly-oxytocin participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways:
The mechanism of action for 7-Gly-oxytocin involves its interaction with specific receptors located in various tissues, including the uterus, mammary glands, and brain:
The physical and chemical properties of 7-Gly-oxytocin include:
The applications of 7-Gly-oxytocin span various fields:
7-Glycine-oxytocin ([7-Glycine]oxytocin) is a synthetic analogue of the native oxytocin nonapeptide (Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Leucine-Glycinamide). Its defining modification is the replacement of the native L-proline residue at position 7 with glycine. This substitution eliminates the cyclic side chain and the conformational rigidity imposed by proline’s pyrrolidine ring. In native oxytocin, Pro⁷ stabilizes a type II β-turn within the C-terminal tripeptide tail (residues 7–9), facilitating interactions with the oxytocin receptor’s transmembrane domains [6] [7]. Glycine’s conformational flexibility (due to its lack of a side chain) alters the spatial orientation of the critical Leucine⁸ and Glycinamide⁹ residues. Nuclear magnetic resonance (NMR) studies indicate this results in a more dynamic tocin ring (formed by the disulfide bridge between Cysteine¹ and Cysteine⁶) and a disordered tripeptide tail, reducing binding affinity but enhancing receptor subtype selectivity [6] [10].
Table 1: Structural Comparison of Position 7 Residues
Property | Proline (Native Oxytocin) | Glycine (7-Glycine-Oxytocin) |
---|---|---|
Side Chain | Cyclic pyrrolidine | Hydrogen |
Conformational Flexibility | Restricted (φ angle ~ -60°) | High (unrestricted φ/ψ angles) |
Role in Tertiary Structure | Stabilizes β-turn | Increases conformational entropy |
Hydrogen Bonding Capacity | Poor acceptor/donor | Good acceptor/donor |
Synthesis of 7-Glycine-oxytocin employs both classical solution-phase and modern solid-phase peptide synthesis (SPPS) strategies:
Table 2: Synthesis Strategies for 7-Glycine-Oxytocin
Method | Key Steps | Advantages | Yield Range |
---|---|---|---|
Classical Solution-Phase | Fragment condensation (1-6 + 7-9); Disulfide cyclization; Final deprotection | High purity per step | 10-25% |
Fmoc-SPPS | Stepwise chain growth on resin; TFA cleavage; Solution-phase disulfide bond | Rapid assembly; Amenable to automation | 30-50% |
Hybrid Approach | SPPS for protected linear peptide; Classical cyclization & deprotection | Balances speed and purity optimization | 20-40% |
The Pro⁷→Gly substitution significantly alters key physicochemical properties compared to native oxytocin:
Pharmacological profiling reveals distinct properties of 7-Glycine-oxytocin versus native oxytocin and key clinical analogues:
Table 3: Pharmacological Comparison of Oxytocin Analogues
Peptide | Oxytocic Potency (Units/mg) | Antidiuretic Potency (Units/mg) | O/A Ratio | Vasopressor Activity | Key Clinical Use |
---|---|---|---|---|---|
Native Oxytocin | 450-500 | ~1.5 | ~300 | High | Labor induction, PPH |
[7-Glycine]Oxytocin | 93 ± 4 (↑1000* w/ Mg²⁺) | 0.0056 ± 0.0003 | 16,000 | Negligible | Research tool |
[Thr⁴, Gly⁷]Oxytocin | 166 ± 4 | 0.002 ± 0.0004 | 83,000 | Negligible | Research tool |
Atosiban | Antagonist (pA₂ ~8.3) | Antagonist | N/A | Weak antagonist | Preterm labor tocolytic |
Carbetocin | ~350 (long-acting) | Very low | >100,000 | Negligible | Postpartum hemorrhage |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2